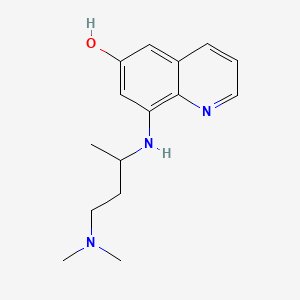

8-(3-Dimethylamino-1-methylpropylamino)-6-quinolinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-[[3-(Diméthylamino)-1-méthylpropyl]amino]-6-quinoléinol est un composé chimique de formule moléculaire C15H21N3O. Il est connu pour sa structure unique, qui comprend un cycle quinoléine substitué par un groupe diméthylamino et un groupe méthylpropylamino. Ce composé a diverses applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du 8-[[3-(diméthylamino)-1-méthylpropyl]amino]-6-quinoléinol implique généralement la réaction de la 8-aminoquinoléine-6-ol avec la 3-(diméthylamino)-1-méthylpropylamine. La réaction est effectuée dans des conditions contrôlées, souvent en présence d'un solvant approprié et d'un catalyseur pour faciliter la réaction. Le mélange réactionnel est ensuite purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour obtenir le produit souhaité .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires à celles du laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des systèmes de purification automatisés pour garantir une qualité et une efficacité constantes.

Analyse Des Réactions Chimiques

Types de réactions

8-[[3-(Diméthylamino)-1-méthylpropyl]amino]-6-quinoléinol subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés de la quinoléine.

Réduction : Les réactions de réduction peuvent modifier le cycle quinoléine ou les groupes substituants.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des groupes amino, pour former divers dérivés.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées à des températures et à des pH contrôlés pour garantir le résultat souhaité.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinoléine, qui peuvent avoir différents groupes fonctionnels liés au cycle quinoléine ou aux groupes amino. Ces dérivés sont souvent utilisés dans des recherches et développements ultérieurs.

Applications De Recherche Scientifique

8-[[3-(Diméthylamino)-1-méthylpropyl]amino]-6-quinoléinol a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme brique de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.

Mécanisme d'action

Le mécanisme d'action du 8-[[3-(diméthylamino)-1-méthylpropyl]amino]-6-quinoléinol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et des molécules cibles.

Mécanisme D'action

The mechanism of action of 8-[[3-(Dimethylamino)-1-methylpropyl]amino]-6-quinolinol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparaison Avec Des Composés Similaires

Composés similaires

3-(Diméthylamino)-1-propylamine : Un composé apparenté utilisé dans la synthèse de tensioactifs et d'autres produits chimiques.

N,N-Diméthyl-1,3-propanediamine : Un autre composé similaire ayant des applications dans la production de produits pharmaceutiques et d'agrochimiques.

Unicité

8-[[3-(Diméthylamino)-1-méthylpropyl]amino]-6-quinoléinol est unique en raison de sa structure spécifique, qui confère des propriétés chimiques et biologiques distinctes. Son cycle quinoléine et la présence de groupes diméthylamino et méthylpropylamino en font un composé polyvalent pour diverses applications de recherche.

Activité Biologique

8-(3-Dimethylamino-1-methylpropylamino)-6-quinolinol, also known as a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that may influence its interaction with various biological targets, making it a subject of interest for pharmacological research.

The compound's molecular structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C13H18N2O |

| Molecular Weight | 218.30 g/mol |

| IUPAC Name | This compound |

| CAS Number | 525-60-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through:

- Inhibition of Enzymatic Activity: The presence of the quinoline moiety allows for potential interactions with enzymes involved in metabolic pathways.

- Receptor Modulation: It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties, particularly against various cancer cell lines. For instance, in vitro assays have shown significant cytotoxicity against:

- HeLa Cells: IC50 values indicating effective inhibition of cell proliferation.

- A549 Cells: Demonstrating potential in lung cancer treatment.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several bacterial strains. Preliminary studies suggest:

- Minimum Inhibitory Concentrations (MIC):

- Escherichia coli: MIC = 62.5 µg/mL

- Staphylococcus aureus: MIC = 78.12 µg/mL

These findings indicate the potential use of this compound as an antimicrobial agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its therapeutic potential.

-

Study on Anticancer Effects:

- A recent study evaluated the effects of the compound on cancer cell lines, revealing an IC50 value of approximately 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 cells. The results suggest that the compound may induce apoptosis through modulation of the PI3K/Akt signaling pathway.

-

Antimicrobial Efficacy Assessment:

- In a comparative analysis involving various quinoline derivatives, this compound was found to outperform others in terms of antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum efficacy.

Propriétés

Numéro CAS |

525-60-0 |

|---|---|

Formule moléculaire |

C15H21N3O |

Poids moléculaire |

259.35 g/mol |

Nom IUPAC |

8-[4-(dimethylamino)butan-2-ylamino]quinolin-6-ol |

InChI |

InChI=1S/C15H21N3O/c1-11(6-8-18(2)3)17-14-10-13(19)9-12-5-4-7-16-15(12)14/h4-5,7,9-11,17,19H,6,8H2,1-3H3 |

Clé InChI |

BSFODEXXVBBYOC-UHFFFAOYSA-N |

SMILES canonique |

CC(CCN(C)C)NC1=C2C(=CC(=C1)O)C=CC=N2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.